N,N,N',N'-tetrabromobenzene-1,3-disulfonamide
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Overview
Description
N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide is a chemical compound with the molecular formula C6H4Br4N2O4S2. It is known for its role as a catalyst in various organic synthesis reactions. The compound is characterized by its high bromine content and the presence of sulfonamide groups, which contribute to its reactivity and effectiveness in catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide can be synthesized through the bromination of benzene-1,3-disulfonamide. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and controlled environments helps in maintaining the desired reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to form different products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide include:
Bromine: For bromination reactions.
Sodium nitrite: For nitrosation reactions.
Aqueous ammonia: For the preparation of nitriles and aldehydes.
Major Products Formed
The major products formed from reactions involving N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide include:
Dihydropyrazine derivatives: Formed through multi-component reactions.
Benzimidazoles: Synthesized from o-phenylenediamine and aldehydes or ketones.
Scientific Research Applications
N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties and its role in DNA cleavage.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with biological activity.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide involves the release of bromine ions (Br+) in situ, which act as electrophilic species. These bromine ions facilitate various chemical reactions, such as the synthesis of dihydropyrazine derivatives. The compound’s effectiveness as a catalyst is attributed to its ability to generate reactive intermediates that drive the desired transformations .
Comparison with Similar Compounds
Similar Compounds
Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide): Another brominated sulfonamide compound used as a catalyst in organic synthesis.
N,N,N’,N’-tetrachlorobenzene-1,3-disulfonamide: A chlorinated analog with similar catalytic properties but different reactivity due to the presence of chlorine atoms.
Uniqueness
N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide is unique due to its high bromine content, which enhances its reactivity and effectiveness as a catalyst. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
1-N,1-N,3-N,3-N-tetrabromobenzene-1,3-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br4N2O4S2/c7-11(8)17(13,14)5-2-1-3-6(4-5)18(15,16)12(9)10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUSYTGYTFWFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N(Br)Br)S(=O)(=O)N(Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br4N2O4S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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